Home > Products > Screening Compounds P131515 > Erythromycin A 9-methoxime
Erythromycin A 9-methoxime -

Erythromycin A 9-methoxime

Catalog Number: EVT-10917618
CAS Number:
Molecular Formula: C38H70N2O13
Molecular Weight: 763.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of erythromycin A 9-methoxime typically involves the reaction of erythromycin A with hydroxylamine to form an oxime intermediate, followed by methylation at the C-9 position. This process can be optimized using mildly polar solvents such as isopropanol or ethanol in the presence of mild acid catalysts like acetic or formic acid. The methylation reaction requires careful control of conditions to achieve high yields and selectivity for the desired E-isomer over the Z-isomer, as only the E-isomer exhibits significant biological activity .

Methods and Technical Details

  1. Starting Material: Erythromycin A.
  2. Reagents:
    • Hydroxylamine hydrochloride.
    • Mild acid catalyst (e.g., acetic acid).
    • Polar aprotic solvent (e.g., isopropanol).
  3. Procedure:
    • Dissolve erythromycin A in a mildly polar solvent.
    • Add hydroxylamine to form the oxime.
    • Introduce the acid catalyst to facilitate the reaction.
    • Isolate and purify the resulting 9-methoxime derivative through crystallization or chromatography .
Molecular Structure Analysis

Erythromycin A 9-methoxime retains the core macrolide structure of erythromycin A, characterized by a large lactone ring with multiple hydroxyl groups. The key modification involves the introduction of a methoxy group at the C-9 position, altering its physicochemical properties.

Chemical Reactions Analysis

Erythromycin A 9-methoxime can undergo various chemical reactions typical of oxime derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to erythromycin A.
  2. Reduction: The oxime can be reduced to amine derivatives.
  3. Methylation: Further methylation can occur at other hydroxyl groups if conditions are favorable.

These reactions are crucial for synthesizing further derivatives with enhanced antimicrobial activities .

Mechanism of Action

Erythromycin A 9-methoxime exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide chain elongation during translation.

Process and Data

  1. Binding Site: Binds to the peptidyl transferase center on the ribosome.
  2. Inhibition Mechanism:
    • Prevents aminoacyl-tRNA from entering the ribosomal site.
    • Disrupts translocation of peptides during protein synthesis.

This mechanism highlights its role as a bacteriostatic agent, effective against various pathogens including Streptococcus and Staphylococcus species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under dry conditions; sensitive to light and moisture.
  • Melting Point: Approximately 82–83 °C.
  • pH Stability Range: Effective within a pH range of 5–7.

These properties influence its formulation in pharmaceutical applications and storage conditions .

Applications

Erythromycin A 9-methoxime has several scientific uses, primarily in medicinal chemistry and pharmacology:

  • Antimicrobial Agent: Used in formulations targeting bacterial infections.
  • Intermediate in Synthesis: Serves as a precursor for synthesizing other macrolide antibiotics such as clarithromycin.
  • Research Applications: Studied for its efficacy against resistant strains of bacteria and potential modifications to enhance activity or reduce side effects .
Introduction to Erythromycin A 9-Methoxime in Macrolide Antibiotic Research

Role of C9 Modifications in Macrolide Structural Diversification

Chemical modification at the C9 position of the erythronolide ring constitutes a pivotal strategy for enhancing acid stability in macrolide antibiotics. The molecular basis for erythromycin A's acid sensitivity resides in its propensity to undergo intramolecular ketalization. Under acidic conditions, the C6 hydroxyl group nucleophilically attacks the C9 carbonyl, facilitated by protonation of the C8 and C9 oxygen atoms. This reaction generates an inactive 8,9;9,12-spiroketal derivative, significantly diminishing oral bioavailability. C9 derivatization directly addresses this decomposition pathway by blocking the reactive carbonyl, preventing the cyclization cascade. The introduction of a methoxime group (=N-OCH₃) at C9 exemplifies this protective strategy. This modification replaces the ketone functionality with an oxime ether, effectively eliminating the electrophilic center targeted by the C6 hydroxyl group [1] [3].

Beyond imparting acid stability, the C9 methoxime modification introduces steric and electronic effects that subtly influence ribosomal binding and interaction with resistance determinants. The oxime ether group possesses distinct hydrogen-bonding capabilities compared to the original ketone, potentially altering interactions within the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit. Furthermore, the spatial orientation of the methoxime group can be controlled through geometric isomerism (E/Z configurations), offering a dimension for structure-activity relationship optimization. The chemical inertness of the C9 methoxime group under physiological conditions, combined with its metabolic stability, positions it as a superior alternative to earlier C9 modifications like 9-ketone reduction, which often yielded derivatives susceptible to enzymatic oxidation back to the parent ketone. Consequently, the C9 methoxime modification serves as a cornerstone for developing acid-stable macrolides with improved pharmacokinetic profiles, enabling once- or twice-daily dosing essential for patient compliance [1] [3].

Table 1: Key Advantages of C9 Methoxime Modification in Erythromycin Derivatives

PropertyErythromycin AErythromycin A 9-MethoximeImpact
Acid StabilityLowHighPrevents degradation in stomach, improves oral bioavailability
BioavailabilityVariable and lowEnhanced and more predictableConsistent therapeutic blood levels
Degradation PathwayForms inactive 8,9;9,12-spiroketalBlocked spiroketal formationMaintains active compound concentration
Dosing FrequencyMultiple times dailyOnce or twice dailyImproves patient compliance

Historical Evolution of Erythromycin A Derivatives in Antimicrobial Drug Discovery

The pursuit of erythromycin derivatives with improved pharmacological properties has progressed through distinct generational waves, each marked by strategic chemical innovations. The initial "first generation" comprised erythromycin A itself and other naturally occurring macrolides like oleandomycin and pikromycin, characterized by limited acid stability and spectrum of activity. Recognition of the acid instability problem in the 1960s and 1970s initiated the "second generation" era, focused predominantly on C6 modification to sterically hinder the C6 hydroxyl's participation in spiroketal formation. This effort yielded clinically transformative agents like clarithromycin (6-O-methylerythromycin) and roxithromycin (9-O-[(2-methoxyethoxy)methyl]oxime), both exhibiting superior acid stability and pharmacokinetics compared to erythromycin A. Roxithromycin specifically demonstrated the potential of C9 oxime etherification, paving the way for more refined C9 modifications like the methoxime [1] [2] [3].

The emergence and spread of bacterial resistance mechanisms, particularly ribosomal methylation (MLS₅ resistance) and efflux pumps, necessitated a "third generation" of macrolide derivatives. Ketolides, exemplified by telithromycin and solithromycin, represent this wave. They are characterized by removal of the neutral cladinose sugar at C3 (forming a 3-ketone) and incorporation of an extended heteroaryl-alkyl side chain, often attached via a cyclic carbamate linkage spanning C11 and C12. This structural innovation aimed to overcome common resistance mechanisms while retaining the acid stability achieved through earlier C6 and C9 modifications. Within this evolutionary context, Erythromycin A 9-methoxime occupies a significant position as a strategic intermediate and a platform for further derivatization. Its synthesis represents a crucial step in the chemical exploration of the erythronolide scaffold, demonstrating that protecting the C9 carbonyl from acid-catalyzed degradation is essential for viable oral therapy. The knowledge gained from creating and evaluating C9 oxime derivatives directly informed the design of later ketolides, where C9 modifications are often combined with other strategic alterations to combat resistance [1] [3] [4].

Properties

Product Name

Erythromycin A 9-methoxime

IUPAC Name

(3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20?,21+,22?,23-,24?,25?,26-,27?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-IHVPCWAGSA-N

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.